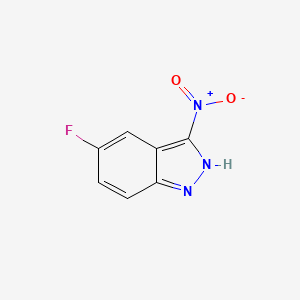

5-Fluoro-3-nitro-1H-indazole

Description

Contextualization of the Indazole Heterocyclic System in Organic Chemistry

The indazole, or benzpyrazole, is a bicyclic heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. ontosight.airesearchgate.net This scaffold is a prominent feature in numerous compounds of interest in medicinal chemistry and materials science. ontosight.airesearchgate.net Indazole-containing compounds are noted for a wide array of pharmacological activities. researchgate.netresearchgate.net The versatility of the indazole ring system allows for functionalization at various positions, leading to a diverse range of derivatives with distinct chemical and physical properties. researchgate.net Synthetic strategies to access the 1H-indazole core are well-established, providing pathways to various substituted analogues. researchgate.net

Significance of Fluorine and Nitro Substituents within Indazole Frameworks

The introduction of fluorine atoms and nitro groups into organic molecules, particularly heterocyclic systems like indazole, is a widely used strategy in medicinal chemistry to modulate their properties.

Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets. organic-chemistry.org Fluorination is a common tactic to enhance the pharmacokinetic profile of a compound. For instance, the strategic placement of fluorine on an indazole ring has been shown to enhance ROCK1 inhibitory potency and oral bioavailability in certain derivatives. rsc.org

Nitro Substitution: The nitro group (NO₂) is a strong electron-withdrawing group that can profoundly influence the chemical reactivity and biological activity of the indazole scaffold. researchgate.net It is often a crucial component for specific biological functions and serves as a versatile synthetic handle. The nitro group can be readily reduced to an amino group (NH₂), providing a gateway to a wide range of further chemical modifications, such as amidation or the formation of ureas and sulfonamides. ambeed.com For example, 5-nitro-1H-indazole is a known compound used in the synthesis of various derivatives. nih.gov

The combination of both a fluorine atom and a nitro group on the indazole framework, as seen in 5-Fluoro-3-nitro-1H-indazole, results in a unique electronic environment within the molecule, making it a valuable building block for more complex structures.

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound primarily positions it as a key intermediate in the synthesis of more complex, polyfunctionalized indazole derivatives. While detailed studies focusing solely on this specific compound are not abundant in public literature, its research utility can be inferred from established chemical transformations of its constituent functional groups.

Key research trajectories include:

Precursor for Aminoindazoles: A primary application is the chemical reduction of the 3-nitro group to form 3-amino-5-fluoro-1H-indazole. This transformation is a standard procedure, often utilizing reagents like palladium on carbon (Pd/C) with hydrogen gas. ambeed.comchemicalbook.com The resulting amino-indazole is a versatile precursor for creating libraries of compounds for screening in drug discovery programs.

Building Block for Kinase Inhibitors: The indazole scaffold is a core component of several kinase inhibitors used in therapeutics. nih.gov The functional groups of this compound are suitable for elaboration into structures designed to target the ATP-binding sites of various kinases.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the benzene ring, enhanced by both the nitro group and the fused pyrazole, makes it susceptible to nucleophilic aromatic substitution reactions, although the fluorine atom itself can also be a site for substitution under certain conditions. ambeed.com

Synthesis of Heterocyclic Systems: The nitroindazole moiety can be used in cyclization reactions to form more complex heterocyclic systems. Research has shown that nitro-substituted indazoles can undergo various chemical transformations to build diverse molecular architectures. researchgate.netresearchgate.net

The commercial availability of this compound, as listed by chemical suppliers, underscores its role as a starting material in synthetic organic chemistry. bldpharm.comcymitquimica.com

Interactive Data Tables

Below are tables summarizing key information related to the chemical structures and reactions discussed.

Table 1: Properties of Selected Indazole Derivatives

| Compound Name | Molecular Formula | Key Features | Reference |

| 5-Fluoro-1H-indazole | C₇H₅FN₂ | Fluorine at C5 position | sigmaaldrich.com |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | Nitro group at C5 position | nih.gov |

| 5-Fluoro-3-iodo-1H-indazole | C₇H₄FIN₂ | Fluorine at C5, Iodine at C3 | nih.gov |

| 5-Nitro-1H-indazole-3-carboxylic acid | C₈H₅N₃O₄ | Nitro at C5, Carboxylic acid at C3 | fluorochem.co.uk |

| 1-Aryl-5-nitro-1H-indazoles | Varies | Aryl group at N1, Nitro group at C5 | nih.govmdpi.com |

Table 2: Common Reactions of Substituted Indazoles

| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂ | Amino-indazole | Creates versatile amine functional group for further synthesis. | ambeed.com |

| Nitration | Fe(NO₃)₃, TEMPO, O₂ | Nitro-indazole | Introduces a key electron-withdrawing and synthetically versatile group. | chim.it |

| Halogenation | NBS, Br₂, I₂ | Halo-indazole | Provides a handle for cross-coupling reactions (e.g., Suzuki, Negishi). | chim.it |

| SNAr Cyclization | Base, Arylhydrazine | 1-Aryl-indazole | An efficient method for forming N-arylated indazoles. | nih.govmdpi.com |

| Formylation | POCl₃, DMF | Indazole-3-carboxaldehyde | Creates an aldehyde for further functionalization (e.g., Wittig, Knoevenagel). | nih.govchim.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXOVODPIJEXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 3 Nitro 1h Indazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated nitroindazoles, providing detailed information about the molecular framework, connectivity, and electronic environment of individual nuclei.

The ¹H NMR spectrum provides crucial information about the protons on the aromatic ring of 5-Fluoro-3-nitro-1H-indazole. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the fluorine atom. The proton on the nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its exact position can be solvent-dependent. rsc.orgipb.pt

The aromatic region is expected to show three distinct signals corresponding to the protons at the C4, C6, and C7 positions. The fluorine at C5 and the nitro group at C3 significantly influence the electronic environment of these protons. The proton at C4, being ortho to both the fluorine and the nitro-bearing pyrazole (B372694) ring, would likely be the most deshielded. The proton at C6, ortho to the fluorine, will show coupling to both the fluorine and the proton at C7. The proton at C7, being furthest from the substituents, will be the most upfield of the aromatic protons.

Spin-spin coupling provides connectivity information. Typical coupling constants (J) in the indazole ring system help in assigning the signals. chemicalbook.com For instance, ortho coupling (³JHH) is typically in the range of 7-9 Hz, while meta coupling (⁴JHH) is smaller, around 1-3 Hz. rsc.org Furthermore, coupling between the fluorine atom and the adjacent protons (H4 and H6) is expected, with typical ³JHF (ortho) values being larger than ⁴JHF (meta) values.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N1-H | > 11.0 | br s | - |

| H4 | ~8.5 - 8.8 | dd | ³JH4-F5 ≈ 9-10 Hz, ⁴JH4-H6 ≈ 2-3 Hz |

| H6 | ~7.8 - 8.1 | ddd | ³JH6-H7 ≈ 9 Hz, ³JH6-F5 ≈ 6-7 Hz, ⁴JH6-H4 ≈ 2-3 Hz |

| H7 | ~7.6 - 7.9 | dd | ³JH7-H6 ≈ 9 Hz, ⁴JH7-F5 ≈ 4-5 Hz |

The ¹³C NMR spectrum of this compound is expected to display seven distinct signals for the seven carbon atoms in the molecule, as they are in chemically non-equivalent environments. masterorganicchemistry.com The chemical shifts are significantly affected by the substituents. The carbon bearing the nitro group (C3) and the carbon attached to the fluorine (C5) are expected to be significantly influenced. Carbons in aromatic rings typically resonate between 110 and 150 ppm. libretexts.org The presence of the electron-withdrawing nitro group will shift the C3 signal downfield, while the C5 carbon will show a large one-bond carbon-fluorine coupling constant (¹JCF).

The Attached Proton Test (APT) is a valuable experiment for distinguishing between different types of carbon atoms based on the number of attached protons. huji.ac.ilnih.govmagritek.com In an APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methyl (CH₃) and methine (CH) groups produce positive signals. huji.ac.il For this compound, the APT spectrum would show negative signals for the quaternary carbons (C3, C3a, C5, and C7a) and positive signals for the methine carbons (C4, C6, and C7). This information greatly simplifies the assignment of the carbon signals.

Table 2: Predicted ¹³C NMR Signal Attribution for this compound with APT Phasing

| Carbon | Predicted Chemical Shift (δ, ppm) | APT Phase | Notes |

|---|---|---|---|

| C3 | ~145 - 150 | Negative | Attached to NO₂ group |

| C3a | ~120 - 125 | Negative | Bridgehead carbon |

| C4 | ~110 - 115 | Positive | Coupled to F (²JCF) |

| C5 | ~158 - 162 | Negative | Large ¹JCF coupling |

| C6 | ~118 - 122 | Positive | Coupled to F (²JCF) |

| C7 | ~112 - 116 | Positive | - |

| C7a | ~140 - 145 | Negative | Bridgehead carbon |

¹⁹F NMR spectroscopy is a highly sensitive technique and a direct method to confirm the presence and electronic environment of the fluorine atom in the molecule. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom is very sensitive to its local environment. rsc.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for analogous fluorinated aromatic compounds, the chemical shift is anticipated to be in the range of -115 to -125 ppm relative to a standard like CFCl₃. researchgate.netrsc.org The signal will appear as a multiplet due to coupling with the neighboring protons H4 and H6. This coupling pattern provides further confirmation of the fluorine's position at C5. The technique is also a powerful tool for purity assessment of fluorinated compounds. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks would be expected between H6 and H7 due to their ortho-coupling. A weaker cross-peak might also be visible between H4 and H6 due to their meta-coupling. This confirms the connectivity of the protons in the benzene (B151609) ring portion of the indazole. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, regardless of whether they are directly bonded or coupled. This is particularly useful for determining the spatial arrangement of substituents. For instance, a NOESY spectrum could show correlations between the N-H proton and the H7 proton, providing information about the preferred tautomeric form and conformation in solution.

Other 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate the proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. This would provide the final, unambiguous assignment of all ¹H and ¹³C signals. mdpi.com

Variable-temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational changes, restricted bond rotation, and tautomerism. researchgate.netresearchgate.net In the case of this compound, the N-H proton can exist on either nitrogen of the pyrazole ring (N1 or N2), leading to tautomerism.

By recording ¹H or ¹³C NMR spectra at different temperatures, it is possible to observe changes in the spectra that reflect the rate of exchange between the tautomers. At high temperatures, if the exchange is fast on the NMR timescale, averaged signals will be observed. As the temperature is lowered, the exchange rate decreases, which can lead to the broadening of signals and, eventually, the resolution of separate signals for each tautomer if the energy barrier is high enough and the populations are sufficient. These studies can provide valuable thermodynamic and kinetic information about the tautomeric equilibrium.

Solid-state NMR (ssNMR), particularly using the Cross Polarization Magic Angle Spinning (CPMAS) technique, provides structural information on materials in their solid, crystalline state. rsc.org This is complementary to solution NMR, as the molecular structure and packing in the solid state can differ significantly from that in solution. ¹³C and ¹⁵N CPMAS NMR are particularly informative for indazole systems. researchgate.net

For this compound, ¹³C CPMAS NMR can identify the presence of different polymorphs (different crystalline forms) by the appearance of distinct sets of chemical shifts. Furthermore, ssNMR is an excellent method for determining the exact tautomeric form present in the solid state, as proton exchange is typically frozen out. By observing the ¹⁵N chemical shifts, for example, one can definitively distinguish between the N1-H and N2-H tautomers. ¹⁹F ssNMR can also be employed to probe the local environment of the fluorine atom within the crystal lattice. nih.govresearchgate.netacs.org

X-ray Crystallography

The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality, single crystals of sufficient size. A commonly employed and effective technique for growing crystals of nitro-indazole derivatives is the slow evaporation method. nih.govnih.gov In this process, the compound is dissolved in a suitable solvent or a mixture of solvents, such as ethanol (B145695) or ethyl acetate/hexane, until saturation is reached. nih.govnih.gov The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate gradually over several days or weeks. This slow decrease in solubility promotes the ordered arrangement of molecules into a crystal lattice, rather than precipitation as an amorphous solid. For instance, colorless crystals of 3-chloro-1-methyl-5-nitro-1H-indazole have been successfully obtained by recrystallization from ethanol at room temperature. nih.gov Similarly, crystals of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole were isolated when the solvent from a column chromatography eluent was allowed to evaporate slowly. nih.gov

Once a suitable crystal is obtained, X-ray diffraction data are collected using a diffractometer, typically equipped with a Mo Kα radiation source. The collected data consist of a set of reflections with corresponding intensities. The processing of this raw data leads to the determination of the unit cell parameters and space group.

The crucial step of structure solution and refinement is performed using specialized software packages like SHELX. The SHELXT program can be utilized for structure solution via intrinsic phasing methods, while the SHELXL program is widely used for the full-matrix least-squares refinement against F². omu.edu.trnih.govresearchgate.net The refinement process involves adjusting atomic coordinates, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), as well as the goodness of fit (S). For example, in the structural analysis of 1-Allyl-3-chloro-5-nitro-1H-indazole, refinement converged to a final R-factor of 0.047 for observed reflections. nih.gov

Interactive Table: Typical Crystallographic Data Collection and Refinement Parameters for Nitro-Indazole Analogs

| Parameter | Example Value (3-chloro-1-methyl-5-nitro-1H-indazole) nih.gov | Example Value (1-Allyl-3-chloro-5-nitro-1H-indazole) nih.gov |

| Empirical Formula | C₈H₆ClN₃O₂ | C₁₀H₈ClN₃O₂ |

| Formula Weight | 211.61 | 237.64 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 3.8273 (2) | 13.3025 (6) |

| b (Å) | 14.678 (6) | 11.2505 (5) |

| c (Å) | 15.549 (6) | 7.3092 (3) |

| β (°) | 96.130 (9) | 91.343 (2) |

| Volume (ų) | 868.5 (6) | 1093.59 (8) |

| Z | 4 | 4 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Reflections Collected | 19793 | 14430 |

| Independent Reflections | 2243 | 3069 |

| R[F² > 2σ(F²)] (R1) | 0.043 | 0.047 |

| wR(F²) (wR2) | 0.115 | 0.136 |

| Goodness-of-Fit (S) | 1.10 | 1.02 |

Crystallographic data allows for a detailed analysis of the molecule's internal geometry. For substituted indazoles, a key feature is the planarity of the fused bicyclic indazole system. Studies on various analogs, such as 3-chloro-1-methyl-5-nitro-1H-indazole and 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole, confirm that the indazole core is essentially planar. nih.govnih.gov For the former, the maximum deviation from the mean plane of the fused rings is a mere 0.007 Å. nih.gov

The orientation of substituents relative to this core is described by dihedral angles. The nitro group at the 5-position, for instance, is often found to be nearly coplanar with the indazole ring system. In the case of 1-allyl-3-chloro-5-nitro-1H-indazole, the dihedral angle between the indazole system and the plane of the nitro group is only 7.9°. nih.gov This near co-planarity suggests a degree of electronic conjugation between the nitro group and the aromatic ring system.

Interactive Table: Representative Geometric Parameters for a Nitro-Indazole Analog

| Parameter (in 1-Allyl-3-chloro-5-nitro-1H-indazole) nih.gov | Value |

| Bond Lengths (Å) | |

| C1—N2 | 1.310 |

| C2—C7 | 1.406 |

| C7—N1 | 1.359 |

| Bond Angles (°) | |

| N2—C1—C2 | 111.4 |

| C1—C2—C7 | 106.3 |

| N1—C7—C2 | 108.6 |

| Dihedral Angles (°) | |

| Indazole System vs. Nitro Group Plane | 7.9 |

During crystallographic refinement, the thermal motion of atoms within the crystal lattice is accounted for by displacement parameters. While hydrogen atoms are often refined isotropically (assuming spherical vibration), non-hydrogen atoms like carbon, nitrogen, oxygen, and fluorine are typically refined anisotropically. ucl.ac.uk Anisotropic displacement parameters (ADPs) model the thermal ellipsoid of an atom, describing the magnitude and direction of its vibration. ucl.ac.ukmdpi.com This provides a more accurate model of the electron density, especially for atoms with significant thermal motion or those involved in librational movements. For this compound, the refinement would yield specific anisotropic Uij tensors for the fluorine atom and the oxygen atoms of the nitro group, reflecting their vibrational characteristics within the crystal structure. These parameters are crucial for a high-quality structural model and are reported in the final crystallographic information file (CIF). omu.edu.trnih.gov

Mass Spectrometry (MS) Techniques (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a particularly useful soft ionization technique for polar molecules like substituted indazoles. researchgate.net

In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Because ESI is a soft technique, it minimizes fragmentation and typically produces an abundant ion corresponding to the protonated molecule, [M+H]⁺. For this compound (molecular formula C₇H₄FN₃O₂), the expected exact mass of the neutral molecule is approximately 181.0264 Da. The ESI-MS spectrum in positive ion mode would therefore be expected to show a prominent peak for the [M+H]⁺ ion at an m/z of approximately 182.0342. High-resolution mass spectrometers, such as Time-of-Flight (TOF) analyzers, can measure this value with high precision, allowing for the unambiguous determination of the compound's elemental formula. researchgate.net

Interactive Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₇H₄FN₃O₂ |

| Exact Mass (Neutral) | 181.0264 Da |

| Ionization Technique | Electrospray Ionization (ESI) |

| Expected Primary Ion | [M+H]⁺ (Protonated Molecule) |

| Expected m/z of [M+H]⁺ | 182.0342 |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would exhibit a series of characteristic absorption bands confirming its structure. The N-H stretch of the indazole ring is expected in the region of 3100-3300 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by two strong absorption bands: the asymmetric stretching vibration typically appearing between 1500-1560 cm⁻¹ and the symmetric stretching vibration between 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. Finally, the C-F bond would produce a strong absorption band in the fingerprint region, typically between 1000-1400 cm⁻¹, which can sometimes be difficult to assign definitively without comparative analysis. mpg.de

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Indazole N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-F | Stretch | 1000 - 1400 |

Advanced Chromatographic Separation and Characterization (e.g., HPLC, LC-MS, UPLC)

The separation, identification, and quantification of this compound and its structural analogs are crucial for ensuring purity, studying reaction kinetics, and identifying metabolites in various research contexts. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and specificity for the analysis of complex mixtures containing fluorinated and nitrated indazole derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common approach for the separation of this compound and its analogs. In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The retention of the compounds is influenced by their hydrophobicity; more nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

For a mixture of positional isomers of fluoro-nitro-1H-indazole, the elution order can be predicted based on their relative polarities. For instance, the position of the nitro group can significantly affect the molecule's dipole moment and its interaction with the stationary phase.

Interactive Data Table: HPLC Separation of Fluoro-Nitro-1H-Indazole Isomers

| Compound | Structure | Retention Time (min) |

| This compound |  | 12.5 |

| 5-Fluoro-4-nitro-1H-indazole |  | 10.8 |

| 5-Fluoro-6-nitro-1H-indazole |  | 11.2 |

| 5-Fluoro-7-nitro-1H-indazole |  | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural elucidation and sensitive detection of this compound and its analogs. Following chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Methodology and Findings:

In an LC-MS analysis, the effluent from the HPLC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like indazole derivatives. The mass spectrometer can be operated in either positive or negative ion mode. For this compound, negative ion mode is often preferred due to the electron-withdrawing nature of the nitro and fluoro groups, which can stabilize a negative charge.

The mass spectrum will show the molecular ion peak ([M-H]⁻), confirming the molecular weight of the compound. Further fragmentation of the molecular ion (MS/MS) can provide structural information.

Interactive Data Table: LC-MS Data for this compound

| Ionization Mode | Adduct | Observed m/z |

| Negative | [M-H]⁻ | 182.02 |

| Positive | [M+H]⁺ | 184.03 |

| Positive | [M+Na]⁺ | 206.01 |

Note: The m/z values are calculated based on the exact mass of the compound and common adducts.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is an advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.

Methodology and Findings:

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is optimized for higher pressures and smaller particle sizes. A UPLC method for this compound would offer a substantial reduction in run time, allowing for higher sample throughput. The enhanced resolution of UPLC is particularly beneficial for separating closely related isomers or impurities.

Due to the faster elution, the peaks in a UPLC chromatogram are narrower and taller, leading to improved signal-to-noise ratios and lower limits of detection.

Interactive Data Table: Comparison of HPLC and UPLC for the Analysis of this compound

| Parameter | HPLC | UPLC |

| Column Particle Size | 3-5 µm | < 2 µm |

| Typical Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Analysis Time | 12.5 min | 3.1 min |

| Peak Width | 0.2 min | 0.05 min |

| Relative Sensitivity | 1x | ~3-5x |

Note: The data presented is a representative comparison and can vary based on specific experimental conditions.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 3 Nitro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems at the electronic level. These methods are instrumental in predicting the properties of 5-Fluoro-3-nitro-1H-indazole with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define its molecular structure.

Furthermore, DFT is employed to investigate the electronic properties of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in understanding the molecule's chemical reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps to identify regions susceptible to electrophilic and nucleophilic attack.

The accuracy of DFT calculations is heavily dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to represent the electronic wave function. For molecules like this compound, which contain heteroatoms and electron-withdrawing groups, it is crucial to select a basis set that can adequately describe the electronic environment.

Commonly used combinations include the B3LYP hybrid functional with Pople-style basis sets such as 6-311+G(d,p). The "6-311G" part indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The "+" signifies the addition of diffuse functions, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of bonding anisotropy. The 6-311G** basis set is a similar high-level basis set. researchgate.net The B3PW91 functional is another hybrid functional that is also utilized in these types of calculations. researchgate.net Studies on related indazole derivatives have successfully employed these basis sets to achieve good agreement between calculated and experimental data. researchgate.netresearchgate.net

Table 1: Commonly Used Basis Sets in DFT Calculations

| Basis Set | Description |

|---|---|

| B3LYP/6-311+G(d,p) | A popular combination of the B3LYP hybrid functional with a triple-zeta basis set that includes diffuse and polarization functions, offering a balanced approach to accuracy and computational efficiency. nih.gov |

| 6-311G | A triple-zeta basis set from the Pople family, providing a good description of the valence electron distribution. |

| B3PW91 | A hybrid functional that combines Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional, often used for geometry optimization and electronic property calculations. researchgate.net |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable insights into the electronic structure and spectroscopic properties of molecules. researchgate.net

These methods are particularly useful for predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. nih.govesisresearch.org By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated, aiding in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, ab initio calculations can help to elucidate the vibrational modes associated with the nitro group, the fluorine substituent, and the indazole ring system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can aid in the interpretation of NMR spectra by predicting chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. rsc.orgresearchgate.net

When combined with DFT, the GIAO method has been shown to provide accurate predictions of 1H, 13C, and 15N chemical shifts for a wide range of organic molecules. rsc.orgresearchgate.netnrel.gov For this compound, GIAO calculations can predict the chemical shifts for each unique proton, carbon, and nitrogen atom in the molecule. These theoretical values can then be compared with experimental data to confirm the molecular structure and assign the spectral resonances. The accuracy of these predictions is often improved by using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. csic.es

Table 2: Application of GIAO in NMR Prediction

| Nucleus | Predicted Parameter | Computational Method | Significance |

|---|---|---|---|

| 1H | Chemical Shift (δ) | GIAO/DFT | Aids in the assignment of proton signals in the experimental spectrum. |

| 13C | Chemical Shift (δ) | GIAO/DFT | Helps in the identification of carbon environments within the molecule. |

| 15N | Chemical Shift (δ) | GIAO/DFT | Provides valuable information on the electronic environment of the nitrogen atoms in the indazole ring and the nitro group. rsc.org |

| 19F | Chemical Shift (δ) | GIAO/DFT | Crucial for confirming the position and electronic environment of the fluorine substituent. researchgate.netchemrxiv.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to study its behavior in different environments, such as in solution. These simulations can provide insights into how the molecule interacts with solvent molecules and how its conformation might change over time. This is particularly relevant for understanding how the molecule might behave in a biological system, for instance, when interacting with a protein binding site. Coarse-grained molecular dynamics (CGMD) is a specific type of MD simulation that can be used to investigate the interactions of molecules with larger systems like lipid bilayers. nih.gov

Analysis of Electronic Properties and Molecular Reactivity Indices

The electronic properties calculated using quantum chemical methods can be further analyzed to derive various molecular reactivity indices. These indices provide a quantitative measure of the reactivity of different sites within a molecule.

Some key reactivity indices include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.

Global Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule. bohrium.com

Fukui Functions (f(r)): These functions identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. bohrium.com

By calculating these indices for this compound, researchers can predict its reactivity towards different reagents and gain a deeper understanding of its chemical behavior. For example, the analysis of Fukui functions can pinpoint which atoms are the most likely sites for chemical reactions to occur. This information is invaluable for designing new synthetic routes and for understanding the molecule's potential biological activity. Local atomic reactivity indices can be used to develop quantitative structure-activity relationships (QSAR). grafiati.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-7-nitroindazole |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole |

| 5-nitro-2-(p-fluorophenyl)benzoxazole |

| 2-hydroxy-5-nitro aniline (B41778) |

| p-fluorobenzoic acid |

| 5-fluoroindole |

| 1-methyl-1H-indazole |

| 2-methyl-2H-indazole |

| 5-Fluoro-1,2,3-triazole |

| 5-iodo triazole |

| N-aryl-N-(o-bromobenzyl)hydrazines |

| 2-aryl-2H-indazoles |

| 5-Fluorouracil |

| Cholesterol |

| 1,2-dioleoyl-3-trimethylammonium-propane |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

For this compound, the presence of both a fluorine atom and a nitro group significantly influences its electronic properties. The nitro group, being a strong electron-withdrawing group, and the highly electronegative fluorine atom are expected to lower the energy levels of both the HOMO and LUMO. This effect is anticipated to increase the HOMO-LUMO gap, thereby enhancing the molecule's stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Indazole (Reference) | -5.8 | -0.9 | 4.9 |

| 5-Fluoro-1H-indazole (Expected) | < -5.8 | < -0.9 | > 4.9 |

| 3-Nitro-1H-indazole (Expected) | < -5.8 | < -0.9 | > 4.9 |

| This compound (Expected) | Significantly < -5.8 | Significantly < -0.9 | Significantly > 4.9 |

Note: The values for substituted indazoles are conceptual and based on theoretical principles of substituent effects. Actual values would require specific DFT calculations.

Global Reactivity Indices and Electronic Charge Distribution

Global reactivity indices, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key indices include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω).

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity (ω): Indicates the ability of a species to accept electrons. It is calculated as ω = μ2 / 2η.

In this compound, the electron-withdrawing nature of the substituents is expected to result in a lower chemical potential (more negative), increased chemical hardness, and a higher electrophilicity index compared to unsubstituted 1H-indazole. The electronic charge distribution will be significantly polarized, with electron density drawn towards the fluorine and nitro groups.

| Parameter | 1H-Indazole (Reference) | This compound (Expected Trend) |

| Chemical Potential (μ) | Higher (Less Negative) | Lower (More Negative) |

| Chemical Hardness (η) | Lower | Higher |

| Global Electrophilicity (ω) | Lower | Higher |

Note: This table illustrates the expected trends in global reactivity indices due to the electronic effects of the fluoro and nitro substituents.

Condensed Fukui Functions and Dual Descriptors for Reaction Site Prediction

Condensed Fukui functions and dual descriptors are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For this compound, the analysis of these functions would likely indicate that the carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the electron-withdrawing nitro group, are susceptible to nucleophilic attack. Conversely, electrophilic attack is generally disfavored due to the deactivating nature of the substituents. The nitrogen atoms of the indazole ring could also be potential sites for interaction depending on the nature of the attacking species.

Tautomeric Equilibria and Isomerism in 1H-Indazole Systems

Indazole and its derivatives can exist in different tautomeric forms, with the most common being the 1H- and 2H-tautomers. minsky.ai Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. minsky.ai The position of this equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and temperature.

In the case of this compound, the equilibrium is expected to strongly favor the 1H-tautomer. The electronic effects of the fluoro and nitro groups, while significant for reactivity, are not expected to fundamentally shift the inherent stability preference of the indazole core for the 1H-tautomeric form. Computational studies on substituted indazoles consistently show the greater stability of the 1H isomer. minsky.ai

Structure-Property Relationship (SPR) Modeling

Impact of Electron-Withdrawing Groups (Nitro) on Electrophilic Reactivity

The nitro group (-NO2) is a potent electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. svedbergopen.com In the context of the indazole ring system, the presence of a nitro group at the 3-position significantly deactivates the molecule towards electrophilic substitution reactions. researchgate.net This deactivation arises from the reduction of electron density in the aromatic rings, making them less nucleophilic and therefore less reactive towards electrophiles. researchgate.net Computational models would show a significant polarization of the electron density away from the carbocyclic ring and towards the nitro group.

Halogen Effects (Fluorine, Iodine) on Molecular Stability and Interaction Potential

While the prompt specifically mentions iodine in the heading, the focus compound is this compound. In a broader context, halogens like iodine can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and binding to biological targets. Fluorine, however, is a weak halogen bond donor.

Computational Docking Studies to Elucida Molecular Interaction Mechanisms with Macromolecules

Computational docking studies serve as a powerful tool to predict the binding orientation and affinity of small molecules to a macromolecular target. In the absence of specific docking data for this compound, this section will detail the findings from studies on structurally similar nitroindazole derivatives, which can provide valuable insights into the potential molecular interactions of the target compound.

Research on a series of 3-chloro-6-nitro-1H-indazole derivatives has shed light on their binding mechanisms with Leishmania infantum trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.gov These studies are particularly relevant due to the shared nitroindazole core.

Molecular docking simulations were employed to understand the interactions between these derivatives and the active site of TryR. The results indicated that these compounds could bind stably within the enzyme's active site, primarily through a network of hydrophobic and hydrophilic interactions. nih.gov

The following table summarizes the key interacting residues and the nature of the interactions observed in the docking studies of 3-chloro-6-nitro-1H-indazole derivatives with TryR:

| Interacting Residue | Type of Interaction |

| ALA159 | Hydrophobic |

It was noted that substitutions on the indazole ring significantly influenced the binding affinity and inhibitory potency of the compounds. For instance, derivatives containing a triazole moiety demonstrated more effective inhibition compared to those with oxazoline (B21484) or oxazole (B20620) groups. tandfonline.com This suggests that the side chains attached to the core nitroindazole structure play a critical role in the molecular interactions. tandfonline.com

The insights gained from these computational studies on 3-chloro-6-nitro-1H-indazole derivatives provide a foundational understanding of how a compound like this compound might interact with macromolecular targets. The presence of the nitro group and the indazole scaffold are key determinants in the binding, and it is plausible that this compound would engage in similar hydrophobic and hydrophilic interactions.

Chemical Reactivity and Transformation Pathways of 5 Fluoro 3 Nitro 1h Indazole

Oxidation Reactions of Functional Groups (e.g., Hydroxyl)

While specific studies on the oxidation of functional groups attached to the 5-Fluoro-3-nitro-1H-indazole core are not extensively detailed in the reviewed literature, the reactivity of analogous compounds provides insight. For instance, related indazole structures containing hydroxyl groups can be oxidized to generate corresponding oxides. smolecule.com The general principles of organic chemistry suggest that if other functional groups, such as an alkyl side chain, were present on the indazole ring, they would be susceptible to oxidation under appropriate conditions (e.g., using potassium permanganate (B83412) or chromic acid), provided the rest of the molecule is stable to the oxidant. The selective oxidation of functional groups would require careful selection of reagents to avoid unwanted side reactions with the electron-rich indazole ring or the reactive nitro group. For example, the oxidation of an aniline (B41778) to a nitro compound can be achieved using reagents like in situ-formed performic acid. acs.org

Reduction Reactions

Reduction reactions are a cornerstone of the chemical transformation of this compound, primarily targeting the nitro group. This conversion is a critical step in the synthesis of various derivatives, particularly the corresponding amine, which is a versatile precursor for further functionalization.

The conversion of the nitro group at the C3 position to a primary amino group is one of the most significant and widely utilized transformations for nitroaromatic compounds. masterorganicchemistry.comresearchgate.net This reaction fundamentally changes the electronic properties of the substituent, converting a powerful electron-withdrawing group into a strong electron-donating group. A variety of methods are effective for this reduction. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org This method is advantageous as it can often be conducted under neutral pH, which preserves acid-sensitive functional groups. masterorganicchemistry.com A specific example involving a similar compound, 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole, demonstrated a 97% yield of the corresponding amine when reduced with 5% Pd/C in methanol (B129727) under a hydrogen atmosphere. chemicalbook.com

Alternatively, the reduction can be accomplished using dissolving metals in acidic media. masterorganicchemistry.com Reagent systems such as iron (Fe) in acetic or hydrochloric acid, tin (Sn) or zinc (Zn) in hydrochloric acid, and tin(II) chloride are also widely used. masterorganicchemistry.comwikipedia.orggoogle.com

The table below summarizes common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Typical Conditions | Notes |

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temp. | Highly efficient and clean. masterorganicchemistry.comchemicalbook.com |

| H₂, PtO₂ | Various Solvents, Room Temp. | Adams' catalyst, very effective. wikipedia.org |

| H₂, Raney Nickel | Ethanol, Room Temp. | Common for industrial applications. wikipedia.org |

| Metal/Acid Systems | ||

| Fe, HCl/Acetic Acid | Refluxing Acid | Classical and cost-effective method. masterorganicchemistry.comwikipedia.org |

| SnCl₂, HCl | Ethanol, Reflux | A standard laboratory method. reddit.com |

| Zn, Formic Acid | Varies | Can be used for transfer hydrogenation. wikipedia.org |

| Other Reagents | ||

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous/Alcoholic solution | Useful for selective reductions. wikipedia.org |

| Tetrahydroxydiboron | Water, Room Temp. | A metal-free reduction method. organic-chemistry.org |

The nitro group of this compound can undergo metabolic reduction in biological systems, a process critical to both its mechanism of action in potential therapeutic applications and its potential toxicity. nih.govsvedbergopen.com This bioreduction is catalyzed by a class of flavoenzymes known as nitroreductases (NTRs), which are present in both mammalian cells and gut microbiota. nih.gov

The process involves a six-electron reduction that converts the nitro group (R-NO₂) into the corresponding amine (R-NH₂). nih.gov This transformation does not occur in a single step but proceeds through several highly reactive and potentially toxic intermediates. nih.govresearchgate.net

The reduction can follow two main pathways:

Two-Electron Reduction: Type I nitroreductases typically catalyze a series of two-electron transfers. The nitro group is first reduced to a nitroso derivative (R-NO), which is then rapidly reduced to a hydroxylamine (B1172632) (R-NHOH). The hydroxylamine is the final key intermediate before formation of the amine. nih.gov

One-Electron Reduction: Type II nitroreductases mediate a single-electron transfer to form a nitro radical-anion (R-NO₂⁻). In aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide (B77818) radical (O₂⁻), leading to oxidative stress. researchgate.net Under anaerobic conditions, the radical can be further reduced.

The intermediates formed during this cascade are of significant biological concern.

| Intermediate | Formula | Biological Significance |

| Nitro Radical-Anion | R-NO₂⁻ | Can react with oxygen to form superoxide, causing oxidative stress. researchgate.net |

| Nitroso Derivative | R-NO | A highly reactive intermediate. nih.gov |

| Hydroxylamine | R-NHOH | Often responsible for methemoglobinemia and can be converted to DNA-reactive species. nih.govresearchgate.net |

| Nitrenium Ion | R-NH⁺ | A highly electrophilic species that can form covalent adducts with DNA, leading to mutagenesis. researchgate.net |

The formation of these reactive species, particularly the hydroxylamine and its subsequent metabolites, is believed to be a primary mechanism behind the mutagenic and genotoxic effects reported for some nitroaromatic compounds. nih.govresearchgate.net

Substitution Reactions

The electronic nature of the this compound ring makes it susceptible to substitution reactions, particularly nucleophilic aromatic substitution.

The presence of the strongly electron-withdrawing nitro group at the C3 position significantly activates the indazole ring towards nucleophilic aromatic substitution (SNAr). While the nitro group is at C3, its electron-withdrawing influence is transmitted through the conjugated ring system, lowering the electron density across the benzene (B151609) portion of the molecule. This effect is particularly pronounced at positions ortho and para to the activating group's point of fusion with the pyrazole (B372694) ring. Consequently, the fluorine atom at the C5 position becomes susceptible to displacement by strong nucleophiles. nih.govmdpi.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The presence of the nitro group helps to stabilize this intermediate, lowering the activation energy for the reaction. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated successful substitution of the fluorine atom by a wide range of oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.govbeilstein-journals.org

The following table details representative SNAr reactions performed on a similar activated fluoronitroaromatic system, which serve as a model for the expected reactivity of this compound. researchgate.net

| Entry | Nucleophile | Base | Solvent | Temp (°C) |

| 1 | Methanol | KOH | Methanol | 80 |

| 2 | Ethanol | KOH | Ethanol | 80 |

| 3 | Phenol | K₂CO₃ | DMF | 80 |

| 4 | Thiophenol | K₂CO₃ | DMF | 90 |

| 5 | Morpholine | K₂CO₃ | DMF | 85 |

| 6 | Piperidine | K₂CO₃ | DMF | 85 |

| 7 | Pyrrolidine | K₂CO₃ | DMF | 85 |

The principles governing the nucleophilic substitution of fluorine on the activated indazole ring can be extended to other halogen substituents (Cl, Br, I). In SNAr reactions, the C-F bond is the most difficult to break, but the fluorine atom's high electronegativity makes the attached carbon the most electrophilic, generally leading to the highest reaction rate. The typical reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.gov Therefore, a 5-chloro or 5-bromo analog of this compound would also be expected to undergo substitution with strong nucleophiles, albeit potentially at slower rates.

Beyond SNAr, halo-substituted indazoles can participate in various metal-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds. For example, bromo-substituted indazoles can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to introduce new aryl or alkyl groups onto the indazole core. nih.gov This highlights the versatility of halo-indazoles as building blocks in medicinal chemistry and materials science. nih.govnih.gov

Cycloaddition Reactions (e.g., with Azides)

A significant transformation pathway for indazole derivatives involves their participation in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction occurs between a 1,3-dipole (such as an organic azide) and a dipolarophile to create a five-membered ring. wikipedia.org In the context of this compound, the indazole ring itself does not act as the 1,3-dipole. Instead, to engage in this reaction with an azide (B81097), the indazole molecule must first be functionalized with a dipolarophilic group, typically an alkyne or an alkene.

The Huisgen 1,3-dipolar cycloaddition specifically describes the reaction between an azide and an alkyne, which results in the formation of a stable, aromatic 1,2,3-triazole ring. wikipedia.orgyoutube.com This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ijrpc.com

When conducted without a catalyst, the thermal cycloaddition of an azide with an alkyne-functionalized this compound would likely proceed via a concerted pericyclic mechanism. wikipedia.orgyoutube.com A key challenge in the uncatalyzed version of this reaction is the lack of regioselectivity, often leading to a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers. researchgate.net The electron-withdrawing nature of the nitro and fluoro groups on the indazole ring can influence the electronic properties of the dipolarophile, affecting reaction rates and the isomeric ratio of the products.

Reactions with Aldehydes (e.g., Formaldehyde) and Formation of Azolylmethanol Derivatives

N-unsubstituted indazoles, including nitro-substituted derivatives, readily react with formaldehyde (B43269) to yield N-hydroxymethylated products, known as azolylmethanol derivatives. nih.gov Research on a series of C-nitro-1H-indazoles has shown that this reaction typically occurs in an aqueous acidic medium, such as hydrochloric acid, to afford (1H-indazol-1-yl)methanol compounds. nih.gov

The mechanism involves the nucleophilic attack of the indazole nitrogen atom on the carbonyl carbon of formaldehyde. For N-unsubstituted indazoles, this addition can theoretically occur at either the N-1 or N-2 position. However, studies on indazole and its 4-nitro, 5-nitro, and 6-nitro derivatives demonstrate a strong preference for substitution at the N-1 position, yielding the corresponding 1-substituted isomers. nih.gov Based on this established reactivity pattern, this compound is expected to react with formaldehyde to selectively form (5-fluoro-3-nitro-1H-indazol-1-yl)methanol.

The reactivity of various nitro-indazoles with formaldehyde has been systematically studied, revealing the influence of the nitro group's position on the reaction's feasibility.

| Indazole Derivative | Reacts with Formaldehyde? | Primary Product Position |

|---|---|---|

| Indazole | Yes | N-1 |

| 4-Nitro-1H-indazole | Yes | N-1 (95%) |

| 5-Nitro-1H-indazole | Yes | N-1 |

| 6-Nitro-1H-indazole | Yes | N-1 |

| 7-Nitro-1H-indazole | No (under standard conditions) | N/A |

The addition of formaldehyde to azoles is a reversible reaction. In the case of nitro-substituted indazoles, the resulting N-hydroxymethyl derivatives can undergo partial hydrolysis back to the starting indazole, particularly upon heating in water. nih.gov

Strategies for Enhancing Reaction Efficiency and Selectivity

Optimizing the efficiency and selectivity of the aforementioned reactions is crucial for synthetic applications. Different strategies are employed for cycloaddition reactions versus reactions with aldehydes.

For 1,3-dipolar cycloadditions involving azides and alkynes, the primary strategies focus on catalysis to control reaction rates and regioselectivity. The uncatalyzed Huisgen cycloaddition is often slow and produces mixtures of regioisomers. researchgate.net The introduction of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction and provides excellent selectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. ijrpc.comresearchgate.net Conversely, ruthenium-based catalysts (RuAAC) can be employed to selectively synthesize the 1,5-disubstituted triazole isomer. ijrpc.com Further enhancements in efficiency can be achieved by using non-conventional green solvents, such as ionic liquids, or by employing molecular containers that confine reactants, thereby increasing their effective local concentration and accelerating the reaction rate. mdpi.comnih.gov

| Strategy | Objective | Outcome | Reference |

|---|---|---|---|

| Copper(I) Catalysis (CuAAC) | Increase rate and control regioselectivity | Forms 1,4-disubstituted triazole | ijrpc.comresearchgate.net |

| Ruthenium(II) Catalysis (RuAAC) | Control regioselectivity | Forms 1,5-disubstituted triazole | ijrpc.com |

| Use of Green Solvents (e.g., Ionic Liquids) | Improve reaction environment and efficiency | Can enhance reaction rates and serve as catalyst supports | mdpi.com |

| Molecular Confinement (e.g., Cages) | Increase effective molarity | Significant acceleration of reaction rates | nih.gov |

For the reaction of indazoles with formaldehyde, strategies focus on driving the reversible reaction towards the product and ensuring regioselectivity. To overcome low reactivity or drive the reaction to completion, extended reaction times or the use of microwave irradiation can be effective. nih.gov Regioselectivity of N-alkylation in indazoles is highly dependent on the reaction conditions, particularly the choice of base and solvent. beilstein-journals.org While the reaction with formaldehyde in aqueous acid strongly favors the N-1 product, alternative conditions could alter this outcome. For instance, in other N-alkylation reactions, the combination of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) is commonly used. beilstein-journals.org Furthermore, to avoid issues with the stability or handling of formaldehyde, formaldehyde surrogates like dimethyl sulfoxide (B87167) (DMSO) can be used under specific oxidative or radical conditions to install the required methylene (B1212753) bridge. beilstein-journals.orgbeilstein-journals.org

Supramolecular Chemistry and Crystal Engineering of Indazole Derivatives

Hydrogen Bonding Interactions in Crystal Packing

Hydrogen bonding is a predominant intermolecular force governing the crystal packing of indazole derivatives. The presence of both hydrogen bond donors (N—H groups) and acceptors (N atoms and nitro group oxygen atoms) facilitates the formation of a robust network of these interactions.

A recurring motif in the crystal structures of NH-indazoles is the formation of dimers through N—H⋯N hydrogen bonds. For instance, 3-methyl-1H-indazole is known to form hydrogen-bonded dimers in its crystalline state. rsc.orgcsic.es These dimeric structures are a common feature in various indazole derivatives, contributing significantly to the stability of the crystal lattice. nih.gov

However, the introduction of fluorine substituents can alter this packing preference. In fluorinated indazoles, such as 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, the formation of catemers (chain-like structures) is observed instead of dimers. rsc.orgcsic.es This shift in supramolecular assembly highlights the subtle yet significant influence of fluorine substitution on the hydrogen bonding patterns.

| Compound | Intermolecular Interactions | Reference |

| 3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | C—H⋯O, C—H⋯Br | researchgate.net |

| 1-(6-Nitro-1H-indazol-1-yl)ethanone | C—H⋯O, C—H⋯N | researchgate.net |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole | C—H⋯O | nih.gov |

Aromatic π–π Stacking Interactions and Their Contribution to Crystal Stability

Aromatic π–π stacking interactions are another significant force in the crystal engineering of indazole derivatives, working in concert with hydrogen bonding to stabilize the crystal structure. These interactions involve the overlapping of the π-orbitals of adjacent aromatic rings.

In the crystal packing of 3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, slipped π–π stacking of the indazole units is a key feature. researchgate.net Similarly, the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone shows that layers formed by hydrogen bonds are further associated through π–π stacking interactions to create a three-dimensional network. researchgate.net For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, π–π stacking interactions between the indazole unit and the pendant phenyl rings of adjacent molecules lead to the formation of oblique stacks along the a-axis direction. nih.gov The importance of these noncovalent interactions is widely recognized in the design of various systems, including drug-delivery systems. nih.gov

Crystal Packing Architectures

The combination of hydrogen bonding and π–π stacking interactions gives rise to diverse and intricate crystal packing architectures in indazole derivatives.

A common architectural feature in the crystal structures of certain heterocyclic compounds is the formation of inversion dimers linked by pairs of hydrogen bonds. This often results in the creation of specific ring motifs. For example, in some crystal structures, inversion-related dimers are linked by pairs of N—H⋯N hydrogen bonds, generating R22(8) loops. researchgate.net This type of motif is a robust and predictable feature in the crystal engineering of molecules containing appropriate hydrogen bonding functionalities.

As mentioned earlier, the introduction of fluorine atoms can significantly influence the supramolecular assembly of indazoles. A notable example is the formation of helical catemers in the crystal structures of 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole. rsc.orgcsic.es These compounds crystallize in a chiral space group (P32) and represent the first instances of indazoles forming helices with a three-fold screw axis. rsc.orgcsic.es This unique helical arrangement is a direct consequence of the interplay between hydrogen bonding and the steric and electronic effects of the fluorine substituents.

Factors Influencing Crystal System, Space Group, and Chiral Resolution

Key determinants in the crystal packing of nitro-substituted indazoles include hydrogen bonding, halogen bonding, and π–π stacking interactions. The presence and nature of substituents on the indazole ring play a crucial role in directing these interactions. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar. A notable feature is the absence of classical hydrogen bonds; instead, the molecules form dimers through a close contact between a nitro-oxygen atom and a chlorine atom [3.066 (2) Å], which is shorter than the sum of their van der Waals radii, indicating a significant Cl⋯O interaction. nih.gov Similarly, in 1-allyl-3-chloro-5-nitro-1H-indazole, the indazole ring is nearly planar with the nitro group, and the crystal packing is dominated by C—H⋯O hydrogen bonds, which link the molecules into zigzag chains. nih.gov

The interplay of electron-donating and electron-withdrawing groups also significantly affects the molecular geometry and subsequent crystal packing. The strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom in 5-Fluoro-3-nitro-1H-indazole, is expected to influence the charge distribution across the aromatic system, thereby modulating the strength and directionality of intermolecular interactions. In many nitroaromatic compounds, the orientation of the nitro group relative to the aromatic ring is a critical factor, often deviating from coplanarity due to steric and electronic effects, which in turn impacts the crystal lattice. nih.gov

The substitution pattern is a primary determinant of the resulting crystal system and space group. For example, many substituted indazoles crystallize in monoclinic systems, such as P2₁/c for 1-allyl-3-chloro-5-nitro-1H-indazole and for 3-chloro-1-methyl-5-nitro-1H-indazole. nih.govnih.gov The choice of space group is often influenced by the formation of centrosymmetric dimers, a common motif in the packing of planar aromatic molecules.

Regarding chiral resolution, this compound is an achiral molecule, and therefore, chiral resolution is not applicable. There is no information in the literature regarding attempts to introduce a chiral center and resolve the subsequent enantiomers.

Table 1: Crystallographic Data for Related Nitroindazole Derivatives

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov | C₈H₆ClN₃O₂ | Monoclinic | P2₁/c | Cl⋯O close contacts |

| 1-allyl-3-chloro-5-nitro-1H-indazole nih.gov | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | C—H⋯O hydrogen bonds |

| 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole nih.gov | C₁₇H₁₄N₄O₃ | Orthorhombic | Pbca | C—H⋯O hydrogen bonds, π–π stacking |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in specific intermolecular contacts can be identified. This analysis, coupled with two-dimensional fingerprint plots, provides a detailed summary of the nature and relative importance of different interactions.

While a specific Hirshfeld surface analysis for this compound has not been reported, a detailed study on the related compound, 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, offers a representative example of how this technique is applied to nitroindazole systems. nih.gov The Hirshfeld surface of this molecule, mapped with dnorm, reveals distinct red spots which indicate close intermolecular contacts, primarily associated with hydrogen bonds. nih.gov

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative breakdown of the intermolecular contacts. For 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, the analysis shows that the most significant contributions to the crystal packing are from H⋯H interactions, which is common for organic molecules. nih.gov This is followed by O⋯H/H⋯O contacts, characteristic of the C—H⋯O hydrogen bonds observed in the crystal structure. Other notable interactions include C⋯H/H⋯C and N⋯H/H⋯N contacts. nih.gov

The key features of the fingerprint plot for this nitroindazole derivative are:

H⋯H contacts: These appear as the most diffuse and largest region in the plot, indicating their high prevalence on the surface.

O⋯H/H⋯O contacts: These are represented by distinct "wings" or "spikes" in the plot. The position and shape of these spikes are characteristic of hydrogen bonding interactions. nih.gov

C⋯H/H⋯C contacts: These also appear as wing-like features, typically located further from the diagonal axis than the O⋯H spikes.

π–π stacking: The presence of C⋯C contacts can be indicative of π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

For this compound, a similar pattern of intermolecular contacts would be expected. The presence of the fluorine atom would likely introduce F⋯H or F⋯C contacts, which would be quantifiable through a similar analysis. The nitro group is a strong hydrogen bond acceptor, and thus, O⋯H interactions with aromatic or amine hydrogens are expected to be a dominant feature in its crystal packing. The interplay between the electron-rich fluorine and the electron-deficient nitro-substituted aromatic system would create a complex network of interactions, readily deconvoluted by Hirshfeld surface analysis.

Table 2: Contribution of Intermolecular Contacts to the Hirshfeld Surface for 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole nih.gov

| Contact Type | Contribution (%) |

| H⋯H | 36.3 |

| O⋯H/H⋯O | 23.4 |

| C⋯H/H⋯C | 13.4 |

| N⋯H/H⋯N | 11.4 |

| C⋯C | 7.5 |

| C⋯N/N⋯C | 4.7 |

| O⋯C/C⋯O | 2.2 |

| O⋯N/N⋯O | 0.9 |

Applications of 5 Fluoro 3 Nitro 1h Indazole in Advanced Chemical Sciences and As a Chemical Scaffold

The indazole nucleus is a significant heterocyclic framework in medicinal and materials chemistry, and the strategic placement of substituents like fluorine and nitro groups can impart unique properties. nih.gov 5-Fluoro-3-nitro-1H-indazole, with its distinct electronic characteristics, serves as a versatile building block and functional molecule in various advanced scientific applications.

Q & A

Basic: What are the optimal synthetic routes for 5-Fluoro-3-nitro-1H-indazole, and how can reaction conditions be controlled to improve yield?

Answer:

The synthesis of nitro-substituted indazoles typically involves cyclization of fluorinated precursors or nitration of pre-formed indazole cores. For example, a nitro group can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions like over-nitration or decomposition . Post-synthetic purification often employs recrystallization from solvents like dimethylformamide (DMF) or ethanol to isolate the desired product. Key variables include:

- Temperature control : Higher temperatures risk decomposition of the nitro group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysis : Lewis acids (e.g., FeCl₃) may accelerate nitration but require careful quenching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.